molecular formula C16H15FO3 B6405232 4-(4-Ethoxy-2-methylphenyl)-3-fluorobenzoic acid CAS No. 1261980-33-9

4-(4-Ethoxy-2-methylphenyl)-3-fluorobenzoic acid

Cat. No.: B6405232
CAS No.: 1261980-33-9
M. Wt: 274.29 g/mol
InChI Key: PWHDWVHCHHCUHG-UHFFFAOYSA-N
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Description

4-(4-Ethoxy-2-methylphenyl)-3-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxy group, a methyl group, and a fluorine atom attached to the benzene ring

Properties

IUPAC Name

4-(4-ethoxy-2-methylphenyl)-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3/c1-3-20-12-5-7-13(10(2)8-12)14-6-4-11(16(18)19)9-15(14)17/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHDWVHCHHCUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690739
Record name 4'-Ethoxy-2-fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261980-33-9
Record name 4'-Ethoxy-2-fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(4-Ethoxy-2-methylphenyl)-3-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, where 4-ethoxy-2-methylphenylboronic acid is coupled with 3-fluorobenzoic acid under palladium catalysis . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(4-Ethoxy-2-methylphenyl)-3-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom and other substituents on the benzene ring can be replaced through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Ethoxy-2-methylphenyl)-3-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-2-methylphenyl)-3-fluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and fluorine substituents can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar compounds to 4-(4-Ethoxy-2-methylphenyl)-3-fluorobenzoic acid include:

    4-Ethoxy-2-methylphenylboronic acid: Used in similar synthetic applications but lacks the fluorine atom.

    3-(4-Ethoxy-2-methylphenyl)-4-fluorobenzoic acid: A positional isomer with different substitution patterns on the benzene ring.

    4-Ethoxy-2-methylbenzoic acid: Similar structure but without the fluorine atom. The uniqueness of 4-(4-Ethoxy-2-methylphenyl)-3-fluorobenzoic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

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